molecular formula C14H12ClN3O3 B5850794 N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5850794
M. Wt: 305.71 g/mol
InChI Key: ZDTNLHGCWPFCJW-UHFFFAOYSA-N
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Description

N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has also been shown to inhibit the growth of cancer cells and induce cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide is its versatility in laboratory experiments. The compound can be easily synthesized and purified, making it a useful tool for investigating various biological processes. However, one of the limitations of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide. These include:
1. Investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Further studies on the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Investigation of the compound's potential as a chemotherapeutic agent for the treatment of various types of cancer.
4. Exploration of the compound's mechanism of action and identification of its molecular targets.
5. Investigation of the compound's pharmacokinetics and toxicity profile to determine its suitability for clinical use.
In conclusion, this compound is a synthetic compound with promising potential for scientific research. Its versatility and potential applications in the field of medicine make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the compound's mechanism of action and to determine its potential for clinical use.

Synthesis Methods

The synthesis of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF).

Scientific Research Applications

N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide has been studied extensively for its potential applications in the treatment of various diseases. Some of the areas of research include cancer, inflammation, and neurodegenerative disorders. The compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-20-12-6-5-9(15)8-10(12)14(19)21-18-13(16)11-4-2-3-7-17-11/h2-8H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNLHGCWPFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204259
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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